Methyl-o-chlorophenyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-o-chlorophenyldichlorosilane is an organosilicon compound with the molecular formula C₇H₇Cl₃Si. It is a member of the chlorosilane family, which are reactive, chlorine-containing chemical compounds related to silane. These compounds are used in various chemical processes and have at least one silicon-chlorine bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-o-chlorophenyldichlorosilane can be synthesized through the direct reaction of methyl chloride with a silicon-copper alloyThe reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the exposure of technical grade silicon to hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
Methyl-o-chlorophenyldichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen chloride and siloxanes.
Reduction: Can be converted to hydrides using lithium aluminium hydride.
Substitution: Reacts with other reagents to replace chlorine atoms with different functional groups.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Substitution: Various reagents, such as organolithium or Grignard reagents, can be used to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces siloxanes and hydrogen chloride.
Reduction: Forms silane and aluminium chloride.
Substitution: Results in the formation of organosilicon compounds with different functional groups.
Scientific Research Applications
Methyl-o-chlorophenyldichlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and other medical applications.
Industry: Utilized in the production of silicone polymers and coatings for silicon and glass surfaces.
Mechanism of Action
The mechanism of action of methyl-o-chlorophenyldichlorosilane involves its reactivity with various chemical reagents. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo hydrolysis, reduction, and substitution reactions. These reactions enable the compound to modify other molecules and form new chemical structures .
Comparison with Similar Compounds
Methyl-o-chlorophenyldichlorosilane can be compared with other chlorosilanes, such as:
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of silicone polymers.
Dimethyldichlorosilane ((CH₃)₂SiCl₂): Forms linear siloxane polymers.
Trimethylsilyl chloride ((CH₃)₃SiCl): Used to end backbone chains in polymer synthesis.
Uniqueness
This compound is unique due to its specific structure, which includes a methyl group and an o-chlorophenyl group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in various chemical processes and applications .
Properties
IUPAC Name |
dichloro-(2-chlorophenyl)-methylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMWOTCBNDDVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.